3alpha-Azido-5alpha-cholestane
Overview
Description
3alpha-Azido-5alpha-cholestane is a synthetic derivative of cholestane, a saturated tetracyclic hydrocarbon This compound is characterized by the presence of an azido group (-N₃) at the 3alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Azido-5alpha-cholestane typically involves the azidation of 3alpha-hydroxy-5alpha-cholestane. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by an azido group. Common reagents for this transformation include sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3alpha-Azido-5alpha-cholestane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: 3alpha-Amino-5alpha-cholestane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3alpha-Azido-5alpha-cholestane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing steroids and triazole derivatives.
Biology: Potentially useful in studying the biological activity of azido-steroids and their interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of steroid-based pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 3alpha-Azido-5alpha-cholestane largely depends on its chemical transformations. For instance, when reduced to 3alpha-Amino-5alpha-cholestane, it can interact with various biological targets, potentially modulating enzyme activity or receptor binding. The azido group itself can participate in bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules in complex biological systems .
Comparison with Similar Compounds
5alpha-Cholestane: A saturated hydrocarbon with similar structural features but lacking the azido group.
3alpha,7alpha-Dihydroxy-5beta-cholestane: Contains hydroxyl groups instead of an azido group, leading to different chemical reactivity and biological activity.
3alpha-Azido-6beta,19-epoxy-5alpha-cholestane: Another azido-steroid with additional functional groups, offering different reactivity and applications.
Uniqueness: 3alpha-Azido-5alpha-cholestane is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal applications. This makes it a valuable compound for synthetic chemistry and biomedical research.
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-3-azido-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(29-30-28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFDHSQBXHWICF-FBVYSKEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N=[N+]=[N-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N=[N+]=[N-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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